KadcoccilactoneF
Description
Kadcoccilactone F is a bioactive lactone compound, often isolated from plants in the Kadsura genus. It is structurally characterized by a polycyclic framework with hydroxyl, ketone, or ester functional groups. While its exact molecular formula and weight are unspecified in the provided evidence, lactones of this class typically exhibit anti-inflammatory, anticancer, or neuroprotective properties. Detailed physicochemical data (e.g., solubility, LogP, bioavailability) are critical for comparative studies but are unavailable here.
Properties
Molecular Formula |
C31H44O9 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(1S,3R,7R,10S,13S,14R,15S)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-9,9,14-trimethyl-5-oxo-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-17-en-15-yl] acetate |
InChI |
InChI=1S/C31H44O9/c1-15-11-20(38-27(15)35)26(34)16(2)18-12-23(37-17(3)32)29(6)19(18)9-10-30(36)14-31-21(7-8-22(29)30)28(4,5)39-24(31)13-25(33)40-31/h15-16,20-24,26,34,36H,7-14H2,1-6H3/t15-,16-,20-,21-,22-,23-,24+,26-,29-,30-,31+/m0/s1 |
InChI Key |
AFJWIMRRIPHKJI-AARCZNEPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@H]([C@@H](C)C2=C3CC[C@@]4(C[C@@]56[C@@H](CC[C@H]4[C@]3([C@H](C2)OC(=O)C)C)C(O[C@@H]5CC(=O)O6)(C)C)O)O |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2=C3CCC4(CC56C(CCC4C3(C(C2)OC(=O)C)C)C(OC5CC(=O)O6)(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneF involves several steps, typically starting with the preparation of a precursor molecule. The precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form this compound. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
KadcoccilactoneF can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
KadcoccilactoneF has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of KadcoccilactoneF involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
A robust comparison requires structural analogs, such as other lactones or terpenoids, with shared bioactivity or physicochemical profiles. Below is a hypothetical framework based on methodologies observed in the evidence:
Table 1: Hypothetical Physicochemical Comparison
Key Observations
Structural Complexity : Kadcoccilactone F likely has a more complex polycyclic structure compared to the boronic acids and benzimidazoles listed in the evidence, which are simpler aromatic or heterocyclic compounds .
Lipophilicity : Lactones like Kadcoccilactone F often exhibit higher LogP values (e.g., >3) than the water-soluble 4,4-difluorocyclohexanecarboxamide (LogP 0.61) , suggesting differences in membrane permeability and pharmacokinetics.
Bioactivity : Unlike the synthetic intermediates in the evidence (e.g., Suzuki reagents ), Kadcoccilactone F is presumed to have direct therapeutic effects, such as modulating inflammatory pathways or inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
